Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and synthesis of biologically active molecules. The compound is characterized by its unique structural features, which include an imidazole ring fused to a pyridine moiety, and an amino group that contributes to its reactivity and biological activity.
The compound can be synthesized through various chemical reactions and has been studied in several research contexts, particularly in pharmaceutical applications. Its synthesis and characterization have been documented in patents and scientific literature, highlighting its significance in medicinal chemistry .
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is categorized under imidazo[1,5-a]pyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride typically involves several key steps:
For instance, one method involves the reaction of ethyl cyanoacetate with a substituted pyridine derivative in the presence of sodium hydrogen in DMSO. This process yields the desired imidazo[1,5-a]pyridine derivative after purification steps such as extraction and drying .
The molecular formula for ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride is . The structure features:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the presence of specific functional groups and the molecular weight.
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride can participate in various chemical reactions:
These reactions are facilitated by the electronic properties of the imidazole and pyridine rings, which can stabilize intermediates formed during reaction pathways.
The mechanism of action for compounds like ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride typically involves interactions with biological targets such as enzymes or receptors.
Research indicates that these compounds may exhibit pharmacological effects through modulation of signaling pathways or inhibition of specific enzymes involved in disease processes. Detailed studies often utilize binding assays and cellular models to elucidate these mechanisms.
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride is typically a solid at room temperature. Its melting point and solubility characteristics are crucial for formulation purposes.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile allows it to participate in further chemical transformations relevant to drug development.
Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride has several applications in scientific research:
Imidazo[1,5-a]pyridine represents a privileged scaffold in medicinal chemistry, with derivatives displaying diverse biological activities. Natural alkaloids containing this core, such as cribrostatin 6 isolated from marine sponges, demonstrate significant antitumor properties [7]. Synthetic derivatives like the topoisomerase II inhibitor C 1311 and the immunosuppressant pirmagrel further highlight the therapeutic relevance of this heterocyclic system [7]. The specific compound ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride (CAS 1187932-36-0) emerged from systematic drug discovery efforts targeting enzyme modulation, particularly insulin-regulated aminopeptidase (IRAP). With a molecular formula of C₁₁H₁₄ClN₃O₂ and molecular weight of 255.71 g/mol, this hydrochloride salt (SMILES: Cl.CCOC(=O)C1N=CN2C(CN)=CC=CC2=1) features improved solubility properties critical for bioactivity [4] [9]. Over 120,000 imidazo[1,5-a]pyridine derivatives have been synthesized to date, reflecting intense interest in their pharmaceutical applications [7].
IRAP inhibition has emerged as a promising strategy for cognitive enhancement, with angiotensin IV analogs demonstrating memory improvement in animal models through IRAP-mediated mechanisms [3]. IRAP is abundantly expressed in brain regions associated with cognition (amygdala, hippocampus, and cerebral cortex) and regulates neuropeptide processing and glucose uptake via GLUT4 translocation [3]. Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate derivatives were identified through screening approximately 10,000 compounds, yielding novel IRAP inhibitors with IC₅₀ values as low as 1.0 µM [3]. These compounds exhibit remarkable selectivity for IRAP over the closely related aminopeptidase N (APN), suggesting specific binding interactions distinct from typical zinc-coordinating inhibitors [3]. The non-competitive inhibition pattern observed with small leucine-based substrates further indicates a potentially allosteric mechanism, offering advantages in modulating enzyme activity without competing with endogenous substrates [3].
Compound | Structural Variation | IC₅₀ (µM) | Selectivity (vs. APN) |
---|---|---|---|
1a | Parent structure | 2.9 | >125 µM |
1b | Phenyl modification | 2.9 | Not tested |
1c | Phenyl modification | 7.9 | Not tested |
6a | Resynthesized hit | Similar to 1a | >125 µM |
Optimized compound | Not specified | 1.0 | >125 µM |
The molecular architecture of ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate incorporates two pharmaceutically significant functional groups: the ethyl carboxylate and the aminomethyl substituent. The carboxylate moiety at the 1-position enhances water solubility and may participate in hydrogen bonding interactions within enzyme binding pockets [7] [9]. The 5-aminomethyl group provides a versatile handle for derivatization, enabling the introduction of urea-based pharmacophores that significantly influence IRAP binding affinity. Structure-activity relationship (SAR) studies demonstrate that modifications to the urea spacer length and aromatic substituents profoundly impact inhibitory potency. For instance:
The carbonyl group of the urea moiety was initially hypothesized to coordinate with the catalytically essential Zn²⁺ ion in IRAP's active site. However, the observed non-competitive inhibition pattern and exceptional selectivity over APN (which shares a similar zinc-dependent mechanism) challenge this binding model. Alternative hypotheses propose allosteric binding or interactions with secondary binding sites that induce conformational changes [3]. The aminomethyl group's protonation state under physiological conditions may further facilitate ionic interactions with aspartate or glutamate residues within these binding pockets.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1